molecular formula C14H17N5O3 B3025550 N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(N-hydroxycarbamimidoyl)-acetamide CAS No. 92441-07-1

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(N-hydroxycarbamimidoyl)-acetamide

Cat. No. B3025550
CAS RN: 92441-07-1
M. Wt: 303.32 g/mol
InChI Key: AYLZLERRZYVVHQ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Molecular Conformations and Hydrogen Bonding

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(N-hydroxycarbamimidoyl)-acetamide and its derivatives demonstrate a range of molecular conformations and hydrogen bonding patterns. These compounds exhibit diverse biological activities, such as analgesic, antibacterial, and anti-inflammatory effects. Different molecular conformations co-exist in some derivatives, and hydrogen bonding varies from zero to two dimensions, influencing their biological activity and chemical properties (Narayana et al., 2016).

Synthesis and Antimicrobial Activity

Derivatives of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(N-hydroxycarbamimidoyl)-acetamide have been synthesized and shown to possess significant anti-inflammatory activity. These compounds were synthesized through a series of reactions and structurally confirmed using NMR, IR, and Mass spectra (Sunder & Maleraju, 2013).

Metal Complex Synthesis

Transition metal complexes involving this compound have been synthesized and characterized. The complexes were proposed to have an octahedral geometric structure, which was established through various spectroscopic and analytical methods (Sarhan et al., 2017).

Heterocyclic Synthesis

It has been utilized as a key intermediate for synthesizing various heterocyclic compounds, including pyridones and pyrazolo[2,3-a]pyrimidines. These compounds are of interest due to their potential applications in medicinal chemistry (Farag et al., 2004).

Biological Activity Analysis

Certain derivatives have been synthesized and assessed for their herbicidal and fungicidal activities. The structure of these compounds has been established through various spectroscopic methods, and they have displayed moderate biological activities (Hu Jingqian et al., 2016).

Synthesis of Schiff Base Derivatives

Schiff base derivatives of this compound have been synthesized and structurally characterized. These derivatives underwent investigation for changes in hydrogen-bonding motifs and their chemical properties (Mnguni & Lemmerer, 2015).

Novel Coordination Complexes

Novel coordination complexes of this compound have been synthesized and characterized, displaying significant antioxidant activity. These complexes exhibited different supramolecular architectures via various hydrogen bonding interactions (Chkirate et al., 2019).

Safety And Hazards

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Future Directions

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I hope this general approach is helpful. If you have more specific questions about a different compound, feel free to ask!


properties

IUPAC Name

(3Z)-3-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-hydroxyiminopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-9-13(16-12(20)8-11(15)17-22)14(21)19(18(9)2)10-6-4-3-5-7-10/h3-7,22H,8H2,1-2H3,(H2,15,17)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLZLERRZYVVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(hydroxyamino)-3-iminopropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(N-hydroxycarbamimidoyl)-acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(N-hydroxycarbamimidoyl)-acetamide
Reactant of Route 3
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(N-hydroxycarbamimidoyl)-acetamide
Reactant of Route 4
Reactant of Route 4
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(N-hydroxycarbamimidoyl)-acetamide
Reactant of Route 5
Reactant of Route 5
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(N-hydroxycarbamimidoyl)-acetamide
Reactant of Route 6
Reactant of Route 6
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(N-hydroxycarbamimidoyl)-acetamide

Citations

For This Compound
2
Citations
HK Fun, CK Quah, PS Nayak, B Narayana… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C20H21N3O2S, the 2, 3-dihydro-1H-pyrazole ring is nearly planar (rms deviation= 0.023 Å) and forms dihedral angles of 16.96 (6) and 38.93 (6)° with the benzene and phenyl rings, respectively. The dihedral angle between the benzene and phenyl rings is 55.54 (6)°. The molecular conformation is consolidated by an intramolecular C—H⋯ O hydrogen bond, which forms an S (6) ring. In the crystal, inversion dimers linked by pairs of N—H⋯ Op (p= pyrazole) hydrogen bonds generate R22 (10) loops. The dimers are …
Number of citations: 10 scripts.iucr.org
A Chitradevi, S Athimoolam, B Sridhar… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title salt, C11H14N3O+· C7H5O3−, the phenyl ring of the cation is oriented at an angle of 67.0 (1)° with respect to the five-membered pyrazolone ring. The carboxylate plane of the anion is twisted out from the plane of the aromatic ring at an angle of 13.7 (3)°. In the crystal, the cations form hydrogen-bonded dimers with an R22 (10) ring motif. The salicylate anion has an intramolecular O—H⋯ O hydrogen bond.
Number of citations: 10 scripts.iucr.org

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